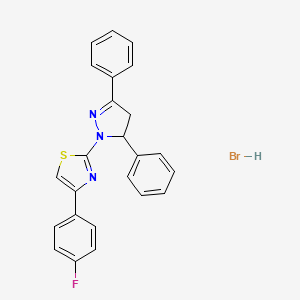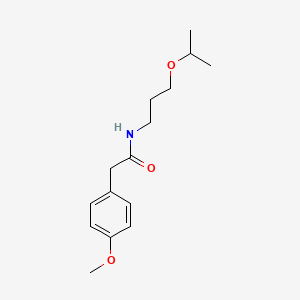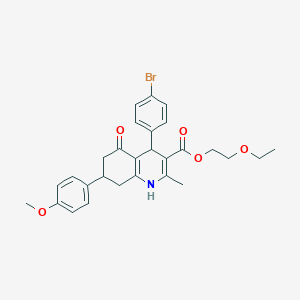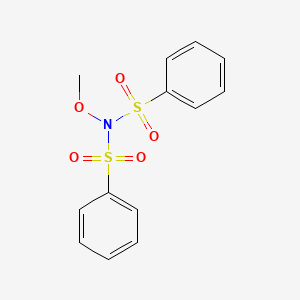![molecular formula C9H10N2OS2 B4893410 N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)
N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATC is a thioamide compound that has been synthesized through a multistep process involving the reaction of allylamine with carbon disulfide and subsequent reaction with 2-bromo thiophene-3-carboxylic acid. The compound has a molecular weight of 256.35 g/mol and a chemical formula of C11H10N2O2S2. ATC has been found to exhibit potential therapeutic properties, making it a subject of interest for researchers in various fields.
Mecanismo De Acción
The mechanism of action of ATC is not yet fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. For example, ATC has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin production, suggesting that the compound may have potential applications in the treatment of skin disorders.
Biochemical and Physiological Effects
ATC has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. In addition, ATC has been found to exhibit antifungal and antiviral properties, suggesting that it may have potential applications in the treatment of fungal and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATC has several advantages and limitations for lab experiments. One of the advantages of ATC is its potential therapeutic properties, making it a subject of interest for researchers in various fields. In addition, the compound has been synthesized in high purity, making it suitable for use in various experiments. However, one of the limitations of ATC is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on ATC. One area of interest is the development of novel synthetic methods for the compound, which may increase its yield and purity. In addition, further research is needed to elucidate the mechanism of action of ATC and its potential therapeutic applications. Studies are also needed to investigate the safety and toxicity of ATC, as well as its pharmacokinetics and pharmacodynamics. Overall, ATC has the potential to be a valuable compound for the development of novel therapeutics, and further research is needed to fully explore its potential.
In conclusion, ATC is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound has been synthesized through a multistep process and has been found to exhibit potential applications in various fields. Further research is needed to fully elucidate the mechanism of action of ATC and its potential therapeutic applications. ATC has the potential to be a valuable compound for the development of novel therapeutics, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of ATC involves several steps, including the reaction of allylamine with carbon disulfide to form allylthiourea. This compound is then reacted with 2-bromo thiophene-3-carboxylic acid to yield ATC. The synthesis method has been optimized to increase the yield of ATC, and the compound has been obtained in high purity using this method.
Aplicaciones Científicas De Investigación
ATC has been found to exhibit potential therapeutic properties, making it a subject of interest for researchers in various fields. The compound has been studied for its anticancer, antifungal, and antiviral properties. In addition, ATC has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-2-5-10-9(13)11-8(12)7-4-3-6-14-7/h2-4,6H,1,5H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLIILSVYVJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)

![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)


